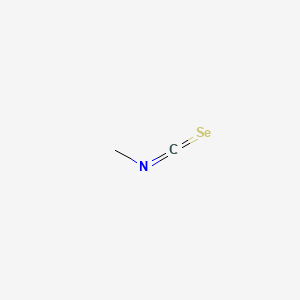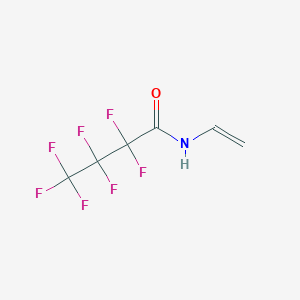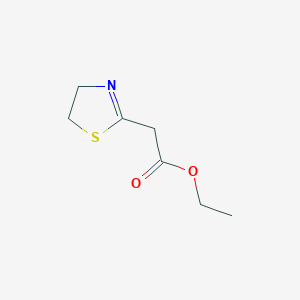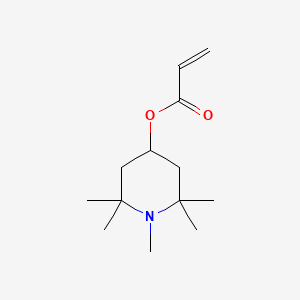
Methyl isoselenocyanate
Vue d'ensemble
Description
Methyl isoselenocyanate is an organoselenium compound with the molecular formula C₂H₃NSe and a molecular weight of 120.01 g/mol It is a selenium analog of methyl isothiocyanate, and its structure consists of a methyl group attached to an isoselenocyanate functional group
Méthodes De Préparation
Methyl isoselenocyanate can be synthesized through several methods. One classical method involves the addition of elemental selenium to isonitriles or the synthesis from corresponding formamides . Another convenient procedure includes the treatment of a primary amine with equimolar amounts of carbon diselenide (CSe₂) and mercury(II) chloride (HgCl₂) in the presence of triethylamine . These methods provide reasonable yields and are relatively straightforward.
Analyse Des Réactions Chimiques
Methyl isoselenocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding selenourea derivatives.
Cycloaddition Reactions: It participates in cycloaddition reactions to form selenium-containing heterocycles.
Reactions with Carbanions: It reacts with carbanions to form selenoheterocycles.
Common reagents used in these reactions include primary amines, alcohols, thiols, and carbanions. The major products formed are selenourea derivatives and various selenium-containing heterocycles .
Applications De Recherche Scientifique
Methyl isoselenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of selenium-containing heterocycles.
Biology and Medicine: Selenium-containing compounds, including this compound, have shown potential as anticancer agents, antiviral agents, and antibacterial agents. They exhibit diverse biological activities, making them valuable in medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl isoselenocyanate involves its reactivity with nucleophiles, leading to the formation of selenourea derivatives and selenium-containing heterocycles . These reactions are facilitated by the electrophilic nature of the isoselenocyanate group, which readily reacts with nucleophiles. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the selenium atom plays a crucial role in its reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Methyl isoselenocyanate can be compared with other isoselenocyanates and isothiocyanates:
Methyl isothiocyanate: Similar in structure but contains sulfur instead of selenium. It is widely used as a pesticide and in organic synthesis.
Phenyl isoselenocyanate: Contains a phenyl group instead of a methyl group.
Ethyl isoselenocyanate: Contains an ethyl group instead of a methyl group.
This compound is unique due to its specific reactivity and the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs .
Propriétés
InChI |
InChI=1S/C2H3NSe/c1-3-2-4/h1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQRKLVFZCKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=[Se] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196088 | |
| Record name | Methyl isoselenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-70-4 | |
| Record name | Methyl isoselenocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl isoselenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)



![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)



![Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester](/img/structure/B3052653.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)
![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)


